
2-(4-aminophenoxy)-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-aminophenoxy)-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Impurity Determination in Pharmaceuticals
- NMR and Bayesian Neural Network for Impurity Analysis : A method using proton nuclear magnetic resonance (H-NMR) spectroscopy combined with a Bayesian regularized neural network model has been developed to determine 4-aminophenol as an impurity in pharmaceuticals (Forshed, Andersson, & Jacobsson, 2002).
2. Synthesis of Novel Compounds
- Synthesis of Tripodal Melamines : Novel tripodal N-substituted melamines, derivatives of (4-aminophenoxy)acetic acid, have been synthesized, which could have potential applications in various fields (Morar, Cost, Lameiras, Antheaume, & Darabantu, 2015).
3. Analytical Chemistry Applications
- HPLC Method for Determination of 4-Aminophenol : A high-performance liquid chromatography (HPLC) method with amperometric detection has been developed for determining 4-aminophenol, a key impurity in multicomponent analgesic preparations (Wyszecka-Kaszuba, Warowna-Grześkiewicz, & Fijałek, 2003).
4. Pharmaceutical and Biomedical Analysis
- Validation of Fluorimetric Assay for 4-Aminophenol : A fluorimetric method has been validated to quantify low amounts of 4-aminophenol in pharmaceutical preparations, specifically in paracetamol tablets (Dejaegher, Bloomfield, Smeyers-Verbeke, & Vander Heyden, 2008).
5. Chemical Synthesis and Molecular Studies
- Synthesis of Isoxazole Derivatives : A study on the synthesis of novel isoxazole derivatives from aminophenols, which have shown significant analgesic and antimicrobial activities, demonstrating potential for the development of new pharmaceuticals (Sahu, Banerjee, Sahu, Behera, Pradhan, & Azam, 2009).
Wirkmechanismus
Target of Action
The compound 2-(4-aminophenoxy)-N-cyclopropylacetamide primarily targets GK and PPARγ . These are key proteins involved in glucose metabolism and insulin sensitivity, respectively . The compound acts as a dual activator for these targets, making it a potential candidate for the treatment of diabetes .
Mode of Action
It is known that it interacts with its targets (gk and pparγ) to modulate their activity . This interaction likely involves the formation of hydrogen bonds between the compound and specific amino acids in the target proteins .
Biochemical Pathways
The compound affects the biochemical pathways associated with glucose metabolism and insulin sensitivity . By activating GK, it enhances the conversion of glucose to glucose-6-phosphate, a key step in glycolysis . By activating PPARγ, it improves insulin sensitivity, promoting the uptake of glucose by cells .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The activation of GK and PPARγ by this compound leads to enhanced glucose metabolism and improved insulin sensitivity . This can result in lower blood glucose levels, making the compound potentially beneficial for the treatment of diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its binding to its targets . Additionally, factors such as pH and temperature can influence its stability and efficacy
Eigenschaften
IUPAC Name |
2-(4-aminophenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-8-1-5-10(6-2-8)15-7-11(14)13-9-3-4-9/h1-2,5-6,9H,3-4,7,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMYPKRATKJDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
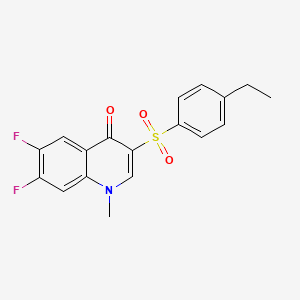
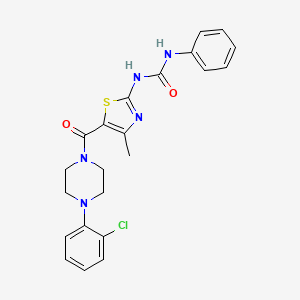
![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2798290.png)

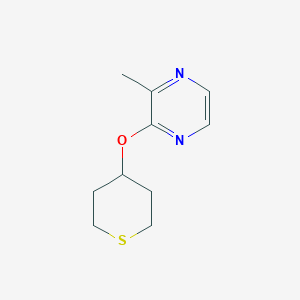
![N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2798297.png)

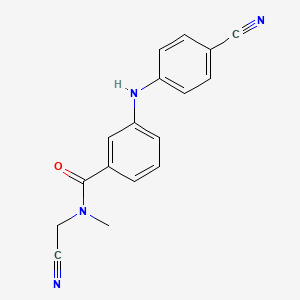
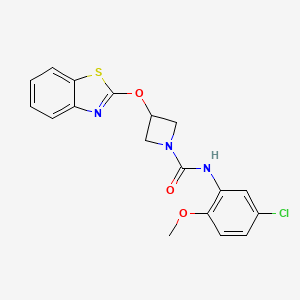
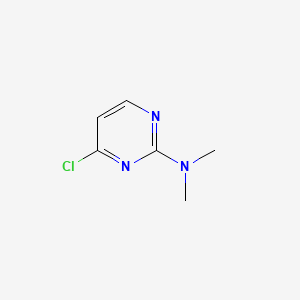
![6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2798304.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2798307.png)
![Methyl 2-[(methylcarbamothioyl)amino]benzoate](/img/structure/B2798308.png)
